![molecular formula C24H24N4OS B2674150 4-(dimethylamino)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895424-32-5](/img/structure/B2674150.png)
4-(dimethylamino)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition and Antitumor Activity
4-(Dimethylamino)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide and related compounds have been explored for their potential in inhibiting specific enzymes and demonstrating antitumor activity. For instance, substituted benzamides, including compounds with similar structures, have shown potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, highlighting their potential as therapeutic agents in treating various cancers. These compounds exhibit excellent kinase selectivity and have demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Antioxidant, Antitumor, and Antimicrobial Properties
Research on derivatives of 4-(dimethylamino) compounds has also revealed their antioxidant, antitumor, and antimicrobial properties. For example, compounds synthesized through the microwave-assisted synthesis of pyrazolopyridines showed significant antioxidant activity, as well as antitumor activity against liver and breast cell lines. This indicates their potential as candidates for further drug development in cancer treatment. Additionally, these compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, suggesting their broad spectrum of biological activities (El‐Borai et al., 2013).
Novel Synthetic Pathways for Heterocyclic Compounds
The chemical synthesis and reactivity of 4-(dimethylamino)-related compounds have been explored to create novel heterocyclic compounds with potential therapeutic applications. For instance, novel synthetic pathways have been developed to synthesize pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other heterocycles incorporating a thiazolo[3,2-a]benzimidazole moiety. These pathways highlight the compound's utility as a versatile building block in medicinal chemistry for generating structurally diverse molecules with potential biological activities (Abdel‐Aziz et al., 2008).
Antimicrobial Activity of Thiazolidinone Derivatives
Thiazolidinone derivatives synthesized from 4-(dimethylamino) compounds have shown promising antimicrobial activity against a variety of bacterial and fungal species. This research opens up new avenues for the development of antimicrobial agents based on the structural framework of 4-(dimethylamino)-related compounds, providing a basis for the discovery of new drugs to combat resistant microbial strains (Patel et al., 2012).
Propriétés
IUPAC Name |
4-(dimethylamino)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16-12-17(2)22-21(13-16)26-24(30-22)28(15-18-6-5-11-25-14-18)23(29)19-7-9-20(10-8-19)27(3)4/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQAKNVGHGWGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674067.png)
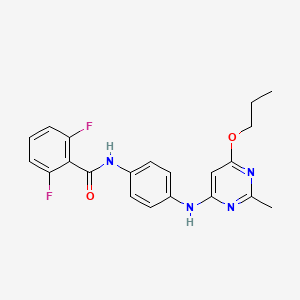
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/no-structure.png)
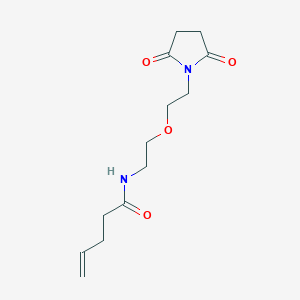
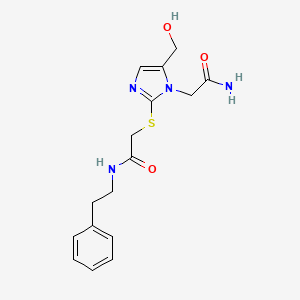

![6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2674076.png)
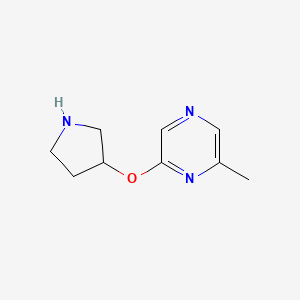
![dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2674079.png)
![5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2674080.png)
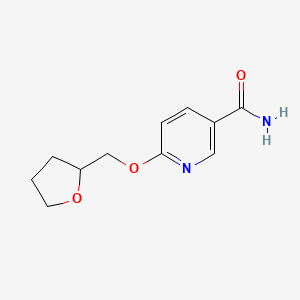
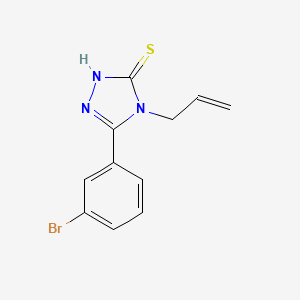
![Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane](/img/structure/B2674087.png)
![2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2674089.png)
